1,4-Dioxane-2,3-diol

Description

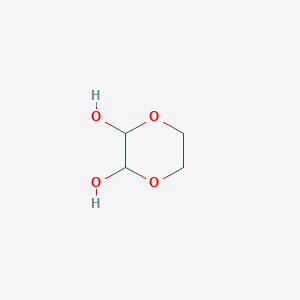

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVACWCCJCZITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038824 | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4845-50-5 | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dioxane-2,3-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 1,4-Dioxane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane-2,3-diol is a heterocyclic organic compound belonging to the dioxane family. Its structure, featuring a six-membered ring containing two oxygen atoms and two hydroxyl groups on adjacent carbons, allows for cis- and trans-isomerism, influencing its physical and chemical properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral data of this compound. While its direct biological activities and specific roles in signaling pathways are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry and drug design.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a saturated six-membered ring with oxygen atoms at positions 1 and 4, and hydroxyl groups at positions 2 and 3. The presence of two stereocenters at C2 and C3 gives rise to cis and trans diastereomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C4H8O4[1] |

| CAS Number | 4845-50-5[1] |

| SMILES | C1COC(C(O1)O)O[1] |

| InChI Key | YLVACWCCJCZITJ-UHFFFAOYSA-N[1] |

| Synonyms | 2,3-Dihydroxy-1,4-dioxane, p-Dioxane-2,3-diol[1] |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its structure, particularly the presence of hydroxyl groups which allows for hydrogen bonding.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 120.10 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 91-95 °C (lit.) | |

| Assay | 98% |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the protons of the dioxane ring and the hydroxyl groups. A reference from ChemicalBook indicates the following peaks: δ 6.48, 4.320, 3.818, and 3.41 (signal overlapped by H2O).[2] Without further experimental details, assigning these peaks definitively is challenging.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. PubChem indicates the availability of a ¹³C NMR spectrum, but detailed peak assignments are not provided.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-O functional groups. The presence of a broad band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl groups' stretching vibrations. C-O stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region. PubChem lists the availability of FTIR spectra for this compound.[1] A commercial supplier also notes that the infrared spectrum of their product conforms to the expected structure.[3]

Mass Spectrometry (MS)

Experimental Protocols

General Synthesis Approach: Acetalization

The formation of this compound can be conceptually approached through the acid-catalyzed reaction of ethylene (B1197577) glycol with glyoxal. This reaction is a classic example of cyclic acetal (B89532) formation.

Reaction Scheme:

General Experimental Considerations for Acetal Synthesis:

-

Reactants: Equimolar amounts of the diol (ethylene glycol) and the dialdehyde (B1249045) (glyoxal) are typically used.

-

Catalyst: A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid is required.[4][5]

-

Solvent: A non-polar organic solvent that allows for the azeotropic removal of water (e.g., toluene, benzene) is often employed to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[6]

-

Work-up: After the reaction is complete, the acid catalyst is neutralized, and the product is isolated and purified, often through recrystallization or chromatography.

Note: The above is a generalized protocol for acetal formation. The specific conditions, such as reaction time, temperature, and purification method, for the synthesis of this compound would need to be optimized.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of specific information in the public domain regarding the biological activities and involvement in signaling pathways of this compound. Much of the available toxicological data pertains to the parent compound, 1,4-dioxane, which is classified as a probable human carcinogen.[7]

Given the absence of specific data on signaling pathways for this compound, a diagrammatic representation of such a pathway cannot be provided at this time.

Logical Relationships and Workflows

Structure-Property Relationship

The chemical structure of this compound directly influences its properties and potential applications. The diagram below illustrates this relationship.

References

- 1. This compound | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(4845-50-5) 1H NMR spectrum [chemicalbook.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. ijsdr.org [ijsdr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 1,4-Dioxane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dioxane-2,3-diol, a heterocyclic organic compound. The document details its chemical and physical properties, outlines a general synthetic approach, and discusses the broader pharmacological context of 1,4-dioxane (B91453) derivatives in drug discovery.

Core Compound Identification

IUPAC Name: this compound[2]

Synonyms: 2,3-Dihydroxy-1,4-dioxane, p-Dioxane-2,3-diol, Dioxanediol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₄ | [1][2] |

| Molecular Weight | 120.10 g/mol | [1] |

| Physical Form | White to off-white powder or crystalline powder | [1] |

| Melting Point | 92-94 °C | [1] |

| Purity | >96.0% (GC) | |

| InChI Key | YLVACWCCJCZITJ-UHFFFAOYSA-N | [2][3] |

| SMILES | OC1OCCOC1O | [2] |

Synthesis and Reactivity

A general synthesis approach for 2,3-disubstituted 1,4-dioxanes is described, which can be adapted for this compound. The key steps involve the ring-opening of an epoxide with an ethylene (B1197577) glycol salt, followed by cyclization of the resulting diol.[4][5]

The reactivity of the 1,4-dioxane scaffold is of significant interest in medicinal chemistry. The diol functional groups in this compound offer reactive sites for further chemical modifications, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Biological and Pharmacological Context

The broader class of 1,4-dioxane derivatives has been investigated for a range of biological activities, highlighting the potential of this scaffold in drug discovery. It is important to note that while the parent compound, 1,4-dioxane, has been studied for its carcinogenicity, its substituted derivatives are being explored for therapeutic applications.[6]

Substituted 1,4-dioxanes have been synthesized and evaluated as central nervous system depressants.[7] Furthermore, specific derivatives have been designed as multitarget agents for complex neurological disorders. For instance, certain N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives have shown combined interactions with dopamine (B1211576) (D2-like) and serotonin (B10506) (5-HT1A) receptors, suggesting potential therapeutic applications in Parkinson's disease and schizophrenia.[8]

In the realm of oncology, 1,4-benzodioxane-hydrazone derivatives have been synthesized and identified as potential mTOR inhibitors for the treatment of skin cancer. These compounds were shown to induce apoptosis and cause S-phase arrest in melanoma cell lines.[9]

Experimental Methodologies

To aid researchers in the investigation of this compound and its derivatives, the following sections detail generalized experimental protocols relevant to its synthesis and biological evaluation.

General Synthesis of 2,3-Disubstituted 1,4-Dioxanes

This protocol is based on the general method of epoxide ring-opening followed by cyclization.[4][5]

Step 1: Epoxide Ring Opening

-

To a solution of ethylene glycol in a suitable anhydrous solvent (e.g., THF, dioxane), add a strong base (e.g., sodium hydride, lithium monolithium salt) at a controlled temperature (e.g., 0 °C to room temperature) under an inert atmosphere (e.g., argon, nitrogen).

-

Stir the mixture for a specified time to allow for the formation of the ethylene glycol salt.

-

Add the desired epoxide dropwise to the reaction mixture.

-

Allow the reaction to proceed at a specific temperature and for a duration sufficient to ensure complete consumption of the epoxide, monitoring by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction carefully with a proton source (e.g., water, saturated ammonium (B1175870) chloride solution).

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol intermediate.

Step 2: Cyclization to form the 1,4-Dioxane Ring

-

Dissolve the crude diol from Step 1 in a suitable solvent.

-

Employ a cyclization method, which can be acid-catalyzed or involve a two-step process of converting the hydroxyl groups to leaving groups followed by intramolecular substitution.

-

Monitor the reaction for the formation of the 1,4-dioxane product.

-

After completion, work up the reaction mixture, which may involve neutralization, extraction, and washing steps.

-

Purify the final 1,4-dioxane derivative using techniques such as column chromatography, distillation, or recrystallization.

In Vitro Biological Evaluation: A General Workflow

The following diagram illustrates a typical workflow for the initial in vitro biological screening of a novel compound like a this compound derivative.

Caption: General workflow for in vitro biological evaluation.

Signaling Pathway Context

While no specific signaling pathways have been directly elucidated for this compound, the mTOR (mammalian target of rapamycin) signaling pathway has been identified as a target for 1,4-benzodioxane-hydrazone derivatives with anticancer activity.[9] The following diagram provides a simplified overview of the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell growth, proliferation, and survival, and a common target in cancer drug development.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Safety Information

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][10] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[10] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, trans- | C4H8O4 | CID 1551056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioassay of 1,4-dioxane for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 1,4-Dioxane-2,3-diol from Ethylene Glycol and Glyoxal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dioxane-2,3-diol, a vicinal diol derivative of 1,4-dioxane (B91453), from the reaction of ethylene (B1197577) glycol and glyoxal (B1671930). This document details the underlying chemical principles, a plausible experimental protocol, and relevant quantitative data for the synthesis and characterization of the target compound.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical research and development due to its structural features, which include a dioxane ring and vicinal diol functionalities. The synthesis of this molecule from readily available precursors such as ethylene glycol and glyoxal presents an accessible route to this and related structures. The core of this synthesis lies in the acid-catalyzed reaction between a diol and a dicarbonyl compound, leading to the formation of a cyclic hemiacetal.

Reaction Mechanism and Principles

The synthesis of this compound from ethylene glycol and glyoxal is an example of a hemiacetal formation. The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups of glyoxal, thereby increasing its electrophilicity. Subsequently, a hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon. An intramolecular cyclization then occurs, involving the second hydroxyl group of the ethylene glycol and the remaining carbonyl group of the glyoxal moiety, to form the six-membered 1,4-dioxane ring. The final step involves the deprotonation of the hydroxyl groups to yield the diol product.

It is important to note that the reaction can potentially proceed further to form a full acetal, which in this case would likely be a 2,2'-bi-1,3-dioxolane. The formation of the desired hemiacetal, this compound, is favored under controlled reaction conditions.

Experimental Protocol

While a specific, standardized protocol for this exact transformation is not widely published in peer-reviewed literature, a plausible experimental procedure can be designed based on the principles of acid-catalyzed hemiacetal formation.

Materials:

-

Ethylene glycol

-

Glyoxal (typically available as a 40% aqueous solution)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of ethylene glycol in an anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst to the reaction mixture.

-

Reactant Addition: Slowly add the glyoxal solution to the stirred mixture at room temperature.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to a gentle reflux) for a specified period. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up: Upon completion, the reaction is quenched by the addition of a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by techniques such as column chromatography on silica (B1680970) gel or recrystallization to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the product.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.3 | 1.113 |

| Glyoxal | C₂H₂O₂ | 58.04 | 50.4 | 1.27 |

| This compound | C₄H₈O₄ | 120.10 | Not available | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals / Peaks |

| ¹H NMR | δ (ppm): ~3.41 (m, 2H, -OCH₂CH₂O-), ~3.82 (m, 2H, -OCH₂CH₂O-), ~4.32 (s, 2H, -CH(OH)-), ~6.48 (s, 2H, -OH)[1] |

| ¹³C NMR | Expected signals for methine carbons bearing hydroxyl groups and methylene (B1212753) carbons of the dioxane ring. |

| IR Spectroscopy | ν (cm⁻¹): Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2900-3000 cm⁻¹), C-O stretch (~1100-1200 cm⁻¹) |

Visualizations

The following diagrams illustrate the reaction pathway and a conceptual experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Conceptual experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from ethylene glycol and glyoxal provides a direct route to a functionalized dioxane derivative. The reaction proceeds via an acid-catalyzed hemiacetal formation. Careful control of reaction conditions is crucial to favor the formation of the desired diol and minimize the formation of the fully acetalized byproduct. The provided protocol and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further optimization of the reaction conditions may be necessary to achieve high yields and purity of the final product.

References

An In-depth Technical Guide to the Cis- and Trans- Isomers of 1,4-Dioxane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis- and trans-isomers of 1,4-dioxane-2,3-diol, molecules of interest in medicinal chemistry and stereoselective synthesis. This document collates available data on their stereochemistry, synthesis, separation, and characterization. Detailed experimental protocols for spectroscopic and crystallographic analysis are presented, alongside a discussion of their potential, though currently underexplored, role in drug development. The guide highlights the critical importance of stereoisomerism in determining the physical and biological properties of these compounds and serves as a foundational resource for researchers in the field.

Introduction

The 1,4-dioxane (B91453) scaffold is a prevalent motif in a variety of bioactive molecules, contributing to their pharmacological profiles.[1] The introduction of hydroxyl groups at the 2 and 3 positions of the 1,4-dioxane ring gives rise to this compound, which can exist as two diastereomers: a cis-isomer and a trans-isomer. The spatial arrangement of these hydroxyl groups significantly influences the molecule's polarity, conformational flexibility, and, critically, its interaction with biological targets. Consequently, the stereochemically pure synthesis, separation, and characterization of these isomers are paramount for their evaluation in drug discovery and development programs. This guide aims to consolidate the current technical knowledge on these two isomers.

Stereochemistry and Structural Elucidation

The definitive determination of the stereochemistry of the this compound isomers relies on powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the relative stereochemistry of the cis- and trans-isomers in solution.[2] Key NMR experiments include ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy.

In the cis-isomer, a plane of symmetry renders the two methine protons (H-2 and H-3) and the two hydroxyl-bearing carbons (C-2 and C-3) chemically equivalent. This symmetry is reflected in the simplicity of its NMR spectra. Conversely, the trans-isomer lacks this symmetry, leading to more complex spectra with distinct signals for each of the corresponding protons and carbons.

The Nuclear Overhauser Effect (NOE) is particularly diagnostic. For the cis-isomer, a strong NOE correlation is anticipated between the axial protons at C-2 and C-3 and the axial protons on the same face of the ring at C-5 and C-6, due to their close spatial proximity (typically < 5 Å). The trans-isomer would exhibit a different pattern of NOE correlations.[2]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the isomers in the solid state, including precise bond lengths, bond angles, and torsional angles.[2] This technique is the gold standard for confirming the absolute stereochemistry of chiral molecules and the relative stereochemistry of diastereomers.

Synthesis and Separation of Isomers

While detailed, specific protocols for the stereoselective synthesis of cis- and trans-1,4-dioxane-2,3-diol are not extensively reported in publicly available literature, plausible synthetic strategies can be inferred from established organic chemistry principles. A likely precursor for both isomers is 1,4-dioxene.

Proposed Synthetic Pathway: Dihydroxylation of 1,4-Dioxene

A common and effective method for the synthesis of vicinal diols from alkenes is dihydroxylation.[3] The stereochemical outcome of this reaction can be controlled by the choice of reagents and reaction conditions.

-

Synthesis of cis-1,4-Dioxane-2,3-diol: The syn-dihydroxylation of 1,4-dioxene, typically achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant such as N-methylmorpholine N-oxide (NMO) (the Upjohn dihydroxylation), would be expected to yield the cis-isomer.[4]

-

Synthesis of trans-1,4-Dioxane-2,3-diol: The anti-dihydroxylation of 1,4-dioxene would lead to the trans-isomer. This can be achieved through a two-step process involving the epoxidation of the double bond followed by acid-catalyzed hydrolysis of the resulting epoxide.

Separation of Diastereomers

Since cis- and trans-1,4-dioxane-2,3-diol are diastereomers, they possess different physical properties, which allows for their separation using standard laboratory techniques.[5] High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of such isomers.[6] Both normal-phase and reversed-phase HPLC can be effective, depending on the specific column and mobile phase conditions. Preparative HPLC can be employed to isolate gram-scale quantities of the pure isomers for further study.[5]

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used in the characterization of the cis- and trans-isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H, ¹³C, and NOE NMR spectra to determine the relative stereochemistry of the isomers.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

NOE Spectroscopy (NOESY or ROESY):

-

Set up a 2D NOESY or ROESY experiment.

-

Optimize the mixing time to observe correlations between spatially close protons. For small molecules, ROESY is often preferred to avoid zero-crossing issues.

-

Process the 2D data and analyze the cross-peaks to establish through-space proton-proton proximities, which will differentiate the cis- and trans-isomers.

-

X-ray Crystallography

Objective: To obtain a definitive three-dimensional structure of the isomers.

Protocol:

-

Crystal Growth: Grow single crystals of each isomer suitable for X-ray diffraction. This is often a trial-and-error process involving the slow evaporation of a solvent from a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

-

Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and torsional angles that confirm the stereochemistry of the isomer.

Data Presentation

Due to the limited availability of experimentally determined quantitative data for the pure cis- and trans-isomers of this compound in the public domain, the following tables present a compilation of available and predicted data.

Table 1: Physical and Spectroscopic Data for this compound Isomers

| Property | cis-1,4-Dioxane-2,3-diol | trans-1,4-Dioxane-2,3-diol |

| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ |

| Molecular Weight | 120.10 g/mol | 120.10 g/mol |

| ¹H NMR (Predicted, ppm) | ~4.0 (d, H-2, H-3), ~3.8 (m, H-5a, H-6a), ~3.6 (m, H-5e, H-6e) | Distinct signals for H-2, H-3, H-5, and H-6 protons |

| ¹³C NMR (Predicted, ppm) | ~95 (C-2, C-3), ~65 (C-5, C-6) | Distinct signals for C-2, C-3, C-5, and C-6 |

Note: Predicted NMR data for the cis-isomer is based on general values for similar cyclic ethers and diols. Actual values may vary.[2]

Biological Activity and Drug Development Potential

The biological activities of the individual cis- and trans-isomers of this compound have not been extensively studied or reported in the available literature. However, the broader class of 1,4-dioxane derivatives has shown therapeutic potential, including antitumor and antimicrobial activities.[1] It is well-established that the stereochemistry of a molecule can have a profound impact on its pharmacological activity. Therefore, the availability of stereochemically pure cis- and trans-1,4-dioxane-2,3-diols is a critical prerequisite for a thorough investigation of their biological properties and potential as scaffolds in drug design.

The parent compound, 1,4-dioxane, is recognized for its toxicity, and its metabolism has been studied.[1] It is important to note that the toxicological profile of the 2,3-diol derivatives may differ significantly from that of 1,4-dioxane itself. Any future drug development efforts involving these isomers would require comprehensive toxicological evaluation.

Conclusion and Future Directions

The cis- and trans-isomers of this compound represent an intriguing pair of diastereomers with potential for applications in medicinal chemistry. This guide has summarized the key aspects of their stereochemistry, proposed synthetic routes, and the analytical methods for their characterization. A significant gap in the current knowledge is the lack of detailed experimental data on their synthesis, separation, and, most importantly, their specific biological activities.

Future research in this area should focus on:

-

The development and optimization of stereoselective synthetic routes to both the cis- and trans-isomers.

-

The establishment of robust and scalable protocols for the separation of the two diastereomers.

-

A comprehensive spectroscopic and crystallographic characterization of the pure isomers.

-

The systematic evaluation of the biological activities of the individual isomers in relevant cellular and in vivo models to explore their therapeutic potential and to understand their structure-activity relationships.

Addressing these areas will be crucial for unlocking the full potential of these stereoisomers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Upjohn Dihydroxylation [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dioxane-2,3-diol

Introduction

This compound, also known by synonyms such as 2,3-Dihydroxy-1,4-dioxane and Glyoxal monoethylene acetal, is a heterocyclic organic compound.[1][2] It is characterized by a dioxane ring structure with hydroxyl groups at the 2 and 3 positions.[1] This diol is utilized as an intermediate in organic and pharmaceutical synthesis.[3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information.

Core Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder or solid.[1][4] It is soluble in water and many organic solvents due to its hydroxyl groups and exhibits hygroscopic properties, meaning it can absorb moisture from the air.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4845-50-5 | [1] |

| Molecular Formula | C₄H₈O₄ | [1] |

| Molecular Weight | 120.10 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal.[4] Off-white solid.[1] | [1][4] |

| Melting Point | 91-95 °C (lit.) | [3] |

| Boiling Point | 259.4 ± 40.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 110.7 ± 27.3 °C | |

| Solubility | Soluble in water.[1][3] | [1][3] |

| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C | |

| LogP | -0.51 |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectral Data

| Technique | Key Features | Source(s) |

| ¹³C NMR | Spectra available from Jeol FX-60. | [2] |

| GC-MS | Top m/z peaks at 61, 45, and 73. | [2] |

| FTIR | Spectra available from Bruker Tensor 27 FT-IR (ATR-Neat). | [2] |

| ¹H NMR | Signals at approximately 6.48, 4.32, 3.82, and 3.41 ppm. The signal at 3.4 ppm is noted to be overlapped by a water signal. | [5] |

Experimental Protocols

Synthesis of 1,4-Dioxane (B91453) Derivatives

A general approach for the synthesis of substituted 1,4-dioxane derivatives has been described.[6][7] This method commences with readily available epoxides. The key step involves the ring-opening of the epoxide with ethylene (B1197577) glycol monosodium salt, which is followed by the cyclization of the resulting diol to form the dioxane ring.[6][7] This methodology has been successfully applied to the multigram preparation of various functionalized 1,4-dioxanes.[6][7]

Purification

A common method for the purification of this compound is recrystallization from acetone (B3395972) (Me2CO).[3]

Reactivity and Chemical Behavior

This compound is stable under normal temperatures and pressures.[8] It is incompatible with certain materials, though specific examples are not detailed in the provided search results.[8][9] Hazardous decomposition products include carbon monoxide and carbon dioxide.[8] The formation of explosive peroxides is a known risk for the parent compound, 1,4-dioxane, particularly when anhydrous.[10]

Safety and Handling

Hazard Identification:

-

Very toxic to aquatic life with long-lasting effects (H410).[9]

Recommended Precautions:

-

Use only outdoors or in a well-ventilated area.[9]

-

Wear protective gloves, clothing, and eye/face protection.[9]

-

Wash exposed body areas thoroughly after handling.[9]

-

Keep containers securely sealed when not in use.[9]

First Aid Measures:

-

Eyes: Immediately rinse with fresh running water for several minutes, keeping eyelids open. Seek medical attention without delay.[9]

-

Skin: Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[9]

-

Inhalation: Remove from the contaminated area to fresh air.[9]

-

Ingestion: Immediately give a glass of water. Generally, first aid is not required, but contact a Poisons Information Centre or a doctor if in doubt.[9]

Applications

This compound serves as an intermediate in organic synthesis and is used in the pharmaceutical industry.[3] It is also categorized as an intermediate in the paper manufacturing industry.[2]

Conclusion

This compound is a valuable building block in chemical synthesis. This guide provides essential data on its physical and chemical properties, spectral characteristics, and handling procedures to ensure its safe and effective use in research and development. A thorough understanding of its reactivity and hazards is critical for professionals in the field.

References

- 1. CAS 4845-50-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4845-50-5 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound(4845-50-5) 1H NMR [m.chemicalbook.com]

- 6. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemos.de [chemos.de]

An In-depth Technical Guide to the Thermodynamic Stability of cis-1,4-Dioxane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermodynamic stability of cis-1,4-dioxane-2,3-diol. In the absence of extensive experimentally determined thermodynamic constants for this specific molecule, this guide focuses on the foundational principles of its conformational analysis, which is intrinsically linked to its stability. This document also outlines the key experimental protocols for the characterization of its stereochemistry and presents a significant synthetic application.

Introduction to the Stereochemistry and Stability of 1,4-Dioxane (B91453) Systems

The thermodynamic stability of cyclic molecules such as cis-1,4-dioxane-2,3-diol is largely governed by their three-dimensional structure. The 1,4-dioxane ring, like cyclohexane, can adopt several conformations, with the most stable being the chair form. Other higher-energy conformations include the twist-boat, boat, and half-chair forms. Theoretical studies on the parent 1,4-dioxane molecule have established that the chair conformation is the global energy minimum. The transition between the chair and twist-boat conformations proceeds through a half-chair transition state. In the gas phase, the equilibrium is almost entirely shifted toward the chair conformer, with populations of twist-boat conformers being exceedingly low.

For substituted dioxanes like cis-1,4-dioxane-2,3-diol, the stability is further influenced by the orientation of the substituents. The cis configuration dictates that the two hydroxyl groups are on the same side of the ring. In the most stable chair conformation, this results in one hydroxyl group occupying an axial position and the other an equatorial position. The presence of these substituents and potential intramolecular interactions, such as hydrogen bonding, will modulate the overall thermodynamic stability of the molecule relative to its trans isomer and other conformers.

Conformational Analysis of cis-1,4-Dioxane-2,3-diol

The conformational equilibrium of cis-1,4-dioxane-2,3-diol is dominated by the chair form. A diagram illustrating the ring inversion process and the relative energy levels of the key conformers is presented below.

Experimental Protocols for Stereochemical Confirmation

The definitive determination of the cis stereochemistry of 1,4-dioxane-2,3-diol is crucial for its application in synthesis and drug design. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and spatial relationships of atoms within a molecule. For cis-1,4-dioxane-2,3-diol, ¹H and ¹³C NMR, along with Nuclear Overhauser Effect (NOE) experiments, are highly informative.[1]

Expected NMR Data:

Due to the plane of symmetry in the cis isomer, the two hydroxyl-bearing carbons (C2 and C3) and their attached protons are chemically equivalent.[1]

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | H-2, H-3 | ~3.8 - 4.2 | Multiplet |

| ¹H | H-5, H-6 | ~3.5 - 3.9 | Multiplet |

| ¹³C | C-2, C-3 | ~90 - 95 | - |

| ¹³C | C-5, C-6 | ~65 - 70 | - |

Note: Predicted chemical shifts are based on general values for similar cyclic ethers and diols. Actual values may vary depending on the solvent and other experimental conditions.[1]

Experimental Protocol: NOE Difference Spectroscopy

The Nuclear Overhauser Effect (NOE) is a key technique for determining the relative stereochemistry of cyclic compounds, as it detects through-space proximity of protons.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified cis-1,4-dioxane-2,3-diol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

-

Instrument Setup: Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons.

-

NOE Experiment:

-

Select the resonance of one of the methine protons (H-2 or H-3).

-

Irradiate this proton with a selective radiofrequency pulse.

-

Acquire a ¹H spectrum during irradiation.

-

-

Data Analysis: Subtract the normal ¹H spectrum from the irradiated spectrum to obtain the NOE difference spectrum. An enhancement of the signals for protons in close proximity will be observed. For the cis isomer, a strong NOE correlation is expected between the axial protons on C2 and C3 and the axial protons on C5 and C6.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths and angles that confirm the cis stereochemistry.[1]

Experimental Protocol:

-

Crystal Growth: Grow high-quality single crystals of cis-1,4-dioxane-2,3-diol. This may require screening various solvents and crystallization techniques like slow evaporation or vapor diffusion.

-

Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and collect the diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and torsional angles that definitively confirm the cis configuration of the hydroxyl groups.[1]

The workflow for these experimental confirmations is illustrated below.

Application in Heterocyclic Synthesis

cis-1,4-Dioxane-2,3-diol is a valuable reagent in organic synthesis, serving as a stable, solid surrogate for glyoxal (B1671930). It can be hydrolyzed in situ to release glyoxal, which is a key building block for various heterocycles.[2] A prominent application is in the synthesis of quinoxalines, which are important scaffolds in medicinal chemistry.[2]

Reaction Principle:

The synthesis involves the in situ generation of glyoxal from cis-1,4-dioxane-2,3-diol, followed by a double condensation reaction with an o-phenylenediamine (B120857). The resulting dihydropyrazine (B8608421) intermediate is then oxidized (often by air) to the aromatic quinoxaline (B1680401) product.[2]

Experimental Protocol: Synthesis of Quinoxaline

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

-

Reaction Initiation: Add cis-1,4-dioxane-2,3-diol to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the hydrolysis to glyoxal.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired quinoxaline.

The reaction pathway is depicted in the following diagram.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of cis-1,4-Dioxane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of cis-1,4-Dioxane-2,3-diol. The document is structured to offer an in-depth understanding of the spectral data, experimental procedures, and the structural information that can be derived from the analysis. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are working with this and related heterocyclic compounds.

¹H NMR Spectral Data of cis-1,4-Dioxane-2,3-diol

The quantitative ¹H NMR data for cis-1,4-Dioxane-2,3-diol is summarized in the table below. It is important to note that while some experimental chemical shift data is available, complete, experimentally verified spectral data including coupling constants for the cis-isomer is not readily found in publicly accessible literature. Therefore, the following table combines available experimental data with theoretically predicted values to provide a comprehensive overview.

| Signal | Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Data Source |

| A | Hydroxyl (-OH) | 6.48 | Broad Singlet | N/A | Experimental[1] |

| B | Methine (H-2, H-3) | 4.320 | Doublet | Predicted: ~3-5 Hz | Experimental[1] |

| C | Methylene (B1212753) (H-5, H-6) | 3.818 | Multiplet | N/A | Experimental[1] |

| D | Methylene (H-5, H-6) | 3.41 | Multiplet | N/A | Experimental (overlapped with H₂O)[1] |

Note: The predicted coupling constant for the methine protons is based on typical values for similar cyclic diols and ethers.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized experimental protocol for acquiring the ¹H NMR spectrum of cis-1,4-Dioxane-2,3-diol is detailed below. This protocol is designed to yield high-quality spectra suitable for structural elucidation and purity assessment.

Sample Preparation

-

Sample Purity: Ensure the cis-1,4-Dioxane-2,3-diol sample is of high purity to avoid signals from contaminants. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: A suitable deuterated solvent is crucial for ¹H NMR spectroscopy. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a good first choice due to its ability to dissolve a wide range of compounds, including diols, and its relatively simple ¹H NMR spectrum. Other potential solvents include deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O), depending on the sample's solubility and the desired experimental conditions.

-

Dissolution: Accurately weigh approximately 5-10 mg of the purified cis-1,4-Dioxane-2,3-diol and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended) should be used to achieve good signal dispersion.

-

Locking and Shimming: The instrument's field frequency should be locked onto the deuterium (B1214612) signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved NMR signals.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.

-

Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are usually adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range.

-

-

Referencing: The chemical shift scale should be referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of cis-1,4-Dioxane-2,3-diol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The cis stereochemistry imparts a C₂v symmetry to the molecule, which simplifies the spectrum.

Signal Assignments and Multiplicities:

-

Hydroxyl Protons (-OH): The two hydroxyl protons are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single, broad singlet at a downfield chemical shift (experimentally observed at 6.48 ppm). The broadness of this signal is due to chemical exchange with trace amounts of water in the solvent and the absence of significant coupling to neighboring protons.

-

Methine Protons (H-2 and H-3): The two methine protons attached to the carbons bearing the hydroxyl groups are also chemically equivalent. These protons are expected to appear as a doublet. The observed signal at 4.320 ppm is assigned to these protons. The splitting into a doublet is due to coupling with the adjacent methylene protons.

-

Methylene Protons (H-5 and H-6): The four methylene protons on the other side of the dioxane ring are also chemically equivalent in pairs. However, due to the chair conformation of the ring, the axial and equatorial protons on each carbon are diastereotopic and thus have different chemical shifts. This results in a more complex multiplet pattern for these protons. The experimental signals at 3.818 ppm and 3.41 ppm are assigned to these methylene protons. The signal at 3.41 ppm is often obscured by the residual water peak in the solvent.

Spin-Spin Coupling:

The coupling patterns in the ¹H NMR spectrum provide valuable information about the connectivity and stereochemistry of the molecule. For cis-1,4-Dioxane-2,3-diol, the following coupling interactions are expected:

-

Vicinal Coupling (³J): The methine protons (H-2, H-3) will couple with the adjacent methylene protons (H-5, H-6). The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. In a chair-like conformation, different coupling constants are expected for axial-axial, axial-equatorial, and equatorial-equatorial interactions.

-

Geminal Coupling (²J): The diastereotopic methylene protons on C-5 and C-6 will exhibit geminal coupling to each other.

The confirmation of the cis stereochemistry can be further supported by advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.[2] In an NOE experiment, a spatial correlation would be expected between the axial protons on C-2/C-3 and the axial protons on C-5/C-6 on the same face of the ring.[2]

Visualizations

Molecular Structure and Proton Environments

Caption: Molecular structure of cis-1,4-Dioxane-2,3-diol with proton environments highlighted.

Predicted Spin-Spin Coupling Network

Caption: Spin-spin coupling relationships in cis-1,4-Dioxane-2,3-diol.

References

Interpreting the Mass Spectrometry Data for 1,4-Dioxane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interpretation of mass spectrometry data for the compound 1,4-Dioxane-2,3-diol. Given the polar nature of this cyclic diol, this guide addresses both the analysis of the underivatized molecule and the common strategy of derivatization to enhance gas chromatography-mass spectrometry (GC-MS) performance. This document outlines key mass spectral data, proposes fragmentation pathways, and provides detailed experimental protocols to aid in the identification and characterization of this compound.

Quantitative Mass Spectrometry Data

Table 1: Key Mass Spectral Data for this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |

| This compound | C4H8O4 | 120.10 | 61 (Top Peak), 45 (2nd Highest), 73 (3rd Highest)[1] |

| This compound, 2TMS derivative | C10H24O4Si2 | 264.47 | Further details in the NIST WebBook[2] |

Proposed Fragmentation Pathways

The fragmentation of this compound in electron ionization (EI) mass spectrometry is influenced by the presence of the dioxane ring and the two hydroxyl groups. The fragmentation of the related compound, 1,4-dioxane, often involves the loss of small, stable molecules. For this compound, the presence of hydroxyl groups introduces additional fragmentation routes, most notably the loss of water.

The proposed fragmentation pathway for underivatized this compound begins with the molecular ion (m/z 120), which is likely to be of low abundance due to its instability. The initial fragmentation steps are hypothesized to involve:

-

Loss of a water molecule: A common fragmentation pathway for alcohols, leading to an ion at m/z 102.

-

Ring cleavage: The dioxane ring can undergo cleavage to produce various smaller fragments. The presence of the hydroxyl groups will direct this fragmentation.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is a characteristic fragmentation of ethers.

Based on the observed high-abundance ions (m/z 61, 45, and 73), the following fragmentation logic can be proposed.

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The analysis of polar compounds like this compound by GC-MS often requires specific sample preparation and instrument parameters to achieve good chromatographic separation and sensitive detection. Due to its high polarity, derivatization is a highly recommended step.

Sample Preparation: Silylation for GC-MS Analysis

Silylation is a common derivatization technique for compounds containing active hydrogens, such as alcohols, to increase their volatility and thermal stability for GC-MS analysis.

Methodology:

-

Sample Dissolution: Dissolve a known amount of the this compound sample in a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

-

Derivatization Reagent: Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

-

Reaction: Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

Analysis: The resulting solution containing the trimethylsilyl (B98337) (TMS) derivative can be directly injected into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following parameters are a starting point for the analysis of both underivatized and derivatized this compound and should be optimized for the specific instrument and application.

Table 2: Recommended GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Polar capillary column (e.g., DB-WAX, ZB-WAXplus) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

The experimental workflow for the analysis of this compound can be visualized as a series of sequential steps.

Caption: GC-MS workflow for this compound analysis.

Conclusion

The mass spectrometric analysis of this compound presents challenges due to its polarity. However, with appropriate sample preparation, such as silylation, and optimized GC-MS parameters, reliable data can be obtained. While a complete public mass spectrum of the underivatized compound is elusive, the identified key fragment ions provide a basis for targeted detection. The proposed fragmentation pathways, based on the principles of mass spectrometry and data from related compounds, offer a logical framework for interpreting the mass spectra of this and similar molecules. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to approach the mass spectrometric analysis of this compound.

References

The Formation of 1,4-Dioxane-2,3-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of 1,4-dioxane-2,3-diol, a vicinal diol derivative of the widely used solvent, 1,4-dioxane (B91453). This document outlines the core chemical principles, reaction pathways, and experimental considerations for the synthesis of this heterocyclic compound. Quantitative data from analogous reactions are presented to provide a comparative framework, and a detailed, generalized experimental protocol is provided.

Core Mechanism of Formation: Acid-Catalyzed Acetalization

The primary and most chemically sound mechanism for the formation of this compound is the acid-catalyzed reaction of glyoxal (B1671930) with ethylene (B1197577) glycol. This reaction proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular cyclization to yield the stable 1,4-dioxane ring structure with diol functionalities at the 2 and 3 positions.

The reaction is initiated by the protonation of one of the carbonyl carbons of glyoxal by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. This initial attack forms a hemiacetal. Subsequently, the second hydroxyl group of the same ethylene glycol molecule attacks the second protonated carbonyl carbon of the glyoxal moiety in an intramolecular fashion, leading to the formation of the six-membered 1,4-dioxane ring. The final step involves the deprotonation of the hydroxyl groups to yield the neutral this compound product and regenerate the acid catalyst. The reaction of vicinal diols with glyoxal to form 1,4-dioxane-2,3-diols has been established in the scientific literature.[1]

The overall reaction can be summarized as follows:

Glyoxal + Ethylene Glycol ⇌ this compound

Reaction Pathway Diagram

Caption: Proposed reaction pathway for the formation of this compound.

Quantitative Data

While specific yield and kinetic data for the synthesis of this compound from glyoxal and ethylene glycol are not extensively reported in the literature, data from analogous acid-catalyzed acetalization reactions provide a valuable benchmark for expected outcomes. The formation of cyclic acetals is generally a high-yielding process.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ketone and Ethylene Glycol | Hydrochloric Acid | Dichloromethane | Room Temperature | 62-87 | --INVALID-LINK--[2] |

| Aldehyde and Diol | Perchloric Acid/Silica (B1680970) | Solvent-free | Room Temperature | High | --INVALID-LINK--[3] |

| Glyoxal and Alkyl Alcohol | Acid Catalyst | Ester | 70-90 | - | --INVALID-LINK--[4] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on standard procedures for acid-catalyzed acetal (B89532) formation.

Materials and Equipment:

-

Glyoxal (40% solution in water)

-

Ethylene glycol

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Acid catalyst (e.g., p-Toluenesulfonic acid, Amberlyst-15)

-

Drying agent (e.g., Anhydrous sodium sulfate, magnesium sulfate)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and purification

-

NMR spectrometer for characterization

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add ethylene glycol (1.0 equivalent) and the chosen anhydrous solvent.

-

Addition of Reactants: While stirring, add the glyoxal solution (1.0 equivalent) to the flask.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid).

-

Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the structure of the purified this compound using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. The 1H NMR spectrum of this compound has been reported and can be used for comparison.[5]

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is readily achieved through the acid-catalyzed acetalization of glyoxal with ethylene glycol. This reaction proceeds via a well-understood mechanism involving hemiacetal formation and subsequent intramolecular cyclization. While specific quantitative data for this reaction is limited, analogous reactions demonstrate the high efficiency of cyclic acetal formation. The provided experimental protocol offers a robust starting point for the synthesis and subsequent investigation of this interesting heterocyclic diol, which may serve as a valuable building block in medicinal chemistry and drug development. Further research into optimizing reaction conditions and exploring the utility of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Solubility of 1,4-Dioxane-2,3-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,4-Dioxane-2,3-diol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on delivering a robust framework for researchers to determine and understand the solubility profile of this compound. The guide outlines detailed experimental protocols for solubility determination, discusses the key factors influencing the solubility of diols in organic media, and presents a logical workflow for these experimental investigations. This document is intended to be a valuable resource for scientists and professionals working with this compound in pharmaceutical and chemical research settings.

Introduction

This compound is a heterocyclic organic compound featuring a dioxane ring with two hydroxyl groups. Its structure suggests a high potential for hydrogen bonding, which is a critical determinant of its solubility in various solvents. While one source indicates that it is soluble in methanol, quantitative data across a range of organic solvents remains largely unreported in peer-reviewed literature[1]. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide provides the necessary theoretical background and practical methodologies to empower researchers to conduct their own solubility assessments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₄ | [2] |

| Molecular Weight | 120.10 g/mol | [2] |

| Appearance | White to light yellow powder or crystalline powder | [1] |

| pKa | 11.72 ± 0.40 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Factors Influencing Solubility in Organic Solvents

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The interplay of the following factors will determine the extent of its solubility:

-

Polarity: The two hydroxyl groups make this compound a polar molecule. Therefore, it is expected to have higher solubility in polar solvents that can participate in hydrogen bonding.

-

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors. Solvents that are also capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Temperature: For most solid solutes, solubility increases with temperature. The quantitative effect of temperature on the solubility of this compound should be determined empirically.

-

Solvent-Solute Interactions: Specific interactions, such as the formation of solvent-solute complexes, can also influence solubility.

Based on these principles, a qualitative prediction of solubility in different classes of organic solvents is provided in Table 2.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Capable of strong hydrogen bonding with the diol. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Moderate to High | Can act as hydrogen bond acceptors. |

| Nonpolar (e.g., Hexane, Toluene) | Low | Lack of favorable interactions with the polar diol. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography-Mass Spectrometry (GC-MS)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to determine the optimal equilibration time by analyzing aliquots at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L.

-

4.3. Analytical Method Considerations

The choice of analytical method is critical for accurate quantification. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of 1,4-dioxane (B91453) and its derivatives.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Logical workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is scarce, this technical guide provides researchers with the necessary framework to generate this critical information. By following the detailed experimental protocol and considering the factors influencing solubility, scientists can systematically evaluate the solubility profile of this compound. The provided workflow diagram offers a clear visual guide for the experimental process. The generation and dissemination of such data will be invaluable to the scientific community, particularly in the fields of drug development and chemical synthesis.

References

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in cis-1,4-Dioxane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding present in cis-1,4-dioxane-2,3-diol. The spatial arrangement of the vicinal diols on the dioxane ring system facilitates the formation of a significant intramolecular hydrogen bond, which plays a crucial role in determining the molecule's conformation, stability, and reactivity. A thorough understanding of this non-covalent interaction is paramount for applications in medicinal chemistry and drug development, where molecular conformation directly influences biological activity.

Molecular Structure and Conformational Analysis

cis-1,4-Dioxane-2,3-diol is a heterocyclic compound featuring a six-membered dioxane ring with two hydroxyl groups in a cis configuration on adjacent carbons (C2 and C3). The dioxane ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, one hydroxyl group is in an axial position while the other is equatorial. This arrangement brings the two hydroxyl groups into close proximity, allowing for the formation of an intramolecular hydrogen bond. This interaction significantly influences the conformational equilibrium of the molecule.

The intramolecular hydrogen bond is formed when the hydrogen atom of one hydroxyl group (the donor) interacts with the oxygen atom of the adjacent hydroxyl group (the acceptor). This interaction introduces a degree of rigidity to the molecule and stabilizes the conformation where the hydroxyl groups are gauche to each other.

Caption: Intramolecular hydrogen bonding in cis-1,4-Dioxane-2,3-diol.

Spectroscopic Evidence

The presence of intramolecular hydrogen bonding can be confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of cis-1,4-dioxane-2,3-diol in solution. The chemical shifts of the hydroxyl protons are particularly indicative of hydrogen bonding. In a non-hydrogen bonding environment, hydroxyl protons typically appear as sharp signals. However, the involvement in an intramolecular hydrogen bond can lead to a downfield shift and potential broadening of the signal.

Due to the symmetry in the cis isomer, the protons on C2 and C3 are chemically equivalent, as are the hydroxyl protons.[1] This results in a simplified spectrum.

Table 1: ¹H NMR Spectral Data for 1,4-Dioxane-2,3-diol

| Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

| A | 6.48 | s | -OH |

| B | 4.32 | m | -CH-OH |

| C | 3.82 | m | -O-CH₂- |

| D | 3.41 | m | -O-CH₂- (overlapped with H₂O) |

Data sourced from ChemicalBook.[2]